(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
[1-[1-(2-methylpropyl)azetidin-3-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C10H18N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,8,10,15H,3,5-7H2,1-2H3 |
InChI Key |
JWASJVBFCRRFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C1)N2C=C(N=N2)CO |
Origin of Product |
United States |
Biological Activity
(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that features a triazole ring, an isobutylazetidine moiety, and a methanol functional group. This unique structure suggests potential biological activities that merit detailed investigation. The compound is identified by the CAS number 2098016-45-4 and has a molecular weight of approximately 232.29 g/mol.
The biological activity of this compound can be primarily attributed to its structural components:
- Triazole Ring : Known for its role in various biological processes, triazoles are often involved in enzyme inhibition and have been studied for their antifungal and antibacterial properties.
- Isobutylazetidine Moiety : This component may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Interaction Studies
Research indicates that compounds with similar structural features exhibit significant binding affinities to various biological targets. For instance, studies on triazole derivatives have shown promising results in inhibiting specific enzymes and receptors related to disease pathways.
Table 1: Comparison of Biological Activities
Case Studies
Several case studies have explored the biological implications of triazole-containing compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited the growth of various fungal pathogens, suggesting potential applications in treating fungal infections.
- Cancer Research : Research involving 1H-triazoles indicated their efficacy in targeting cancer cell proliferation through specific receptor interactions.
- Antimicrobial Properties : Investigations into similar compounds revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. Preliminary assessments indicate moderate toxicity levels associated with triazole derivatives; however, specific studies on this compound are required to establish a comprehensive toxicity profile.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazole-Methanol Derivatives
*Calculated based on molecular formula (C₁₁H₂₀N₄O).
Preparation Methods
Core Synthetic Strategy
The synthesis predominantly involves two key components:
- The formation of the azetidine ring, often via nucleophilic substitution or cyclization.
- The construction of the 1,2,3-triazole ring through Huisgen cycloaddition (click chemistry).
Subsequently, functionalization with methanol is achieved through oxidation or substitution reactions on the triazole or azetidine intermediates.
Preparation of the Azetidine Ring
2.1. Azetidine Ring Formation via Nucleophilic Substitution
A common approach involves nucleophilic substitution of a suitable precursor such as 3-chloromethylazetidine or its derivatives with nucleophiles like isobutylamine or related amines. For example, the synthesis of 1-isobutylazetidin-3-ol derivatives has been reported using chloromethyl azetidine precursors reacted with isobutylamine under basic conditions.
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloromethylazetidine + isobutylamine | Tetrahydrofuran (THF) | Room temperature to 50°C | 60-75% | , |
- The nucleophile (isobutylamine) attacks the electrophilic carbon attached to the chloride, forming the azetidine ring after intramolecular cyclization.
2.2. Cyclization of Azetidine Precursors
Alternatively, azetidine rings can be synthesized via intramolecular cyclization of amino alcohols or amino halides under basic or thermal conditions, often employing phase-transfer catalysis or microwave-assisted methods to improve yields.
Construction of the 1,2,3-Triazole Ring
The most reliable and widely adopted method for synthesizing the 1,2,3-triazole moiety involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds under mild conditions, providing regioselectivity and high yields.
| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Azide precursor + alkyne | CuSO₄ + sodium ascorbate | Tert-butanol/water | Room temperature | 85-92% | , |
- The terminal alkyne reacts with an azide in the presence of copper(I) to form a 1,2,3-triazole ring selectively.
- Thermal Huisgen cycloaddition without catalysis, requiring higher temperatures (~100°C), yields a mixture of regioisomers but can be optimized for selectivity.
Functionalization with Methanol
The methanol group in the compound is introduced via oxidation or methylation steps:
- Oxidation of the triazole or azetidine ring using oxidants like PCC or DDQ to introduce hydroxymethyl groups.
- Methylation of hydroxyl groups using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base.
| Method | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxymethylation | Formaldehyde or paraformaldehyde | Acidic or basic medium | 25-50°C | 70-85% | , |
Summary of Synthesis Pathway
Additional Considerations and Optimization
- Catalyst Choice: Copper catalysts are preferred for regioselectivity in the click reaction.
- Solvent Systems: Mixtures of water, tert-butanol, or ethanol optimize solubility and reaction rates.
- Temperature Control: Mild to moderate temperatures prevent decomposition of sensitive intermediates.
- Purification: Column chromatography and recrystallization are standard for obtaining pure compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and what reaction conditions ensure high yields?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
-
Precursor Preparation : Synthesis of an azide-functionalized isobutylazetidine derivative and a propargyl alcohol intermediate.
-
Cycloaddition : Reaction under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) to form the triazole core .
-
Reaction Optimization : Temperature (20–25°C), solvent (t-BuOH/H₂O), and catalyst loading (5–10 mol%) critically influence yield and purity.
Parameter Optimal Condition Yield Range Reference Catalyst CuSO₄/Na ascorbate 70–85% Solvent t-BuOH/H₂O (1:1) – Temperature 25°C –
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazole ring (δ 7.5–8.5 ppm for triazole protons) and azetidine substituents (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 252.15 g/mol) .
- X-ray Diffraction (XRD) : SHELXL software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (IC₅₀ determination) .
- Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Microbial Susceptibility Testing : Broth microdilution for antifungal/antibacterial activity (MIC values) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., azetidine vs. piperidine rings) on target binding .
- Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups on the triazole) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzymes (e.g., acetylcholinesterase for neuroprotection) .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER simulations (50–100 ns) assess binding stability and hydration effects .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with triazole -OH) using Discovery Studio .
Q. What reaction mechanisms govern its chemical modifications (e.g., oxidation, substitution)?
- Methodological Answer :
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxymethyl group to a carbonyl, forming a triazole-4-carbaldehyde derivative .
-
Nucleophilic Substitution : The azetidine’s tertiary amine undergoes alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, 60°C) .
-
Esterification : Methanol’s -OH reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine catalyst) .
Reaction Type Reagents/Conditions Product Reference Oxidation Jones reagent (CrO₃/H₂SO₄) Triazole-4-carbaldehyde Alkylation Methyl iodide, DMF, 60°C N-Methylated azetidine
Data Contradiction Analysis
- Example Contradiction : Discrepancies in IC₅₀ values for kinase inhibition.
- Resolution :
Verify assay protocols (e.g., ATP concentration, incubation time).
Analyze purity (>95% by HPLC) to exclude impurities as confounding factors .
Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
Key Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
